(R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol
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Overview
Description
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of fluorine atoms in the phenyl ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3,5,6-Tetrafluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol often involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of ®-1-(2,3,5,6-Tetrafluorophenyl)ethanone or ®-1-(2,3,5,6-Tetrafluorophenyl)acetic acid.
Reduction: Formation of ®-1-(2,3,5,6-Tetrafluorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenol
- 2,3,4,5,6-Pentafluorobenzonitrile
Uniqueness
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is unique due to its chiral nature and the specific arrangement of fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H6F4O |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
(1R)-1-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F4O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3/t3-/m1/s1 |
InChI Key |
KSGLXMCBJYLAFD-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC(=C1F)F)F)F)O |
Canonical SMILES |
CC(C1=C(C(=CC(=C1F)F)F)F)O |
Origin of Product |
United States |
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